molecular formula C6H16Cl2N2 B1458735 (3R)-1-methylpiperidin-3-amine dihydrochloride CAS No. 1157849-50-7

(3R)-1-methylpiperidin-3-amine dihydrochloride

Cat. No. B1458735
M. Wt: 187.11 g/mol
InChI Key: LUOGVMPUQUBQTC-QYCVXMPOSA-N
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Description

“(3R)-1-methylpiperidin-3-amine dihydrochloride” is a chemical compound with the molecular formula CHClN. It has an average mass of 173.084 Da and a monoisotopic mass of 172.053406 Da . It is also known by other names such as “(3R)-3-Piperidinamindihydrochlorid”, “(3R)-3-Piperidinamine dihydrochloride”, and "(3R)-Piperidin-3-amine dihydrochloride" .


Synthesis Analysis

The synthesis of piperidine derivatives, which “(3R)-1-methylpiperidin-3-amine dihydrochloride” is a part of, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chiral sulfinamides have also been used in the stereoselective synthesis of amines and their derivatives .


Physical And Chemical Properties Analysis

“(3R)-1-methylpiperidin-3-amine dihydrochloride” has an average mass of 173.084 Da and a monoisotopic mass of 172.053406 Da . It decomposes at a temperature of 210°C . The optical rotation of this compound is -1.6 .

Scientific Research Applications

Kinetic Resolution and Enantioselective Synthesis

The compound has been utilized in the kinetic resolution of racemic heterocyclic amines , showcasing its application in the synthesis of enantiomerically pure compounds. For example, a method was developed for the preparation of enantiomerically pure (3R)-7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine, highlighting its utility in achieving high enantioselectivity in chemical syntheses (Gruzdev, Vakarov, Levit, & Krasnov, 2014).

Precursors for Alkaloid Analogs

Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols have been synthesized as precursors for natural and synthetic aminohydroxylated piperidine alkaloid analogs . This process involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines, demonstrating the compound's role in the synthesis of biologically active molecules (Grishina, Veselov, Nelyubina, Surovaya, Nikolay, & Zefirov, 2011).

Nucleophilic Reactivities

The compound's related chemical entity, N-methylpiperidine, was studied for its nucleophilic reactivities with benzhydrylium ions. This research provides insights into the reactivities of tertiary amines, contributing to the understanding of their behavior in various chemical reactions (Ammer, Baidya, Kobayashi, & Mayr, 2010).

Structural and Computational Chemistry

Research into the structural and computational chemistry of related compounds includes studies on phosphoric triamides derived from piperidine, offering valuable data on the molecular geometry and interactions of such compounds, as well as their potential applications in designing new materials or catalysts (Gholivand, Védova, Firooz, Alizadehgan, Michelini, & Diez, 2005).

Synthesis and Technology

Another study focused on the synthesis and technology of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate, illustrating its potential in producing targeted compounds efficiently and with high purity. This research underscores the importance of such compounds in synthetic chemistry and their role in the development of new chemical entities (Jiang, 2015).

Safety And Hazards

The safety data sheet for “(3R)-1-methylpiperidin-3-amine dihydrochloride” suggests that it may cause serious eye damage or irritation, respiratory irritation, and skin irritation. It is also harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(3R)-1-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8-4-2-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOGVMPUQUBQTC-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-methylpiperidin-3-amine dihydrochloride

CAS RN

1157849-50-7
Record name (3R)-1-methylpiperidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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